An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Research Applications
An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Research Applications
This guide provides a comprehensive technical overview of 5-Bromo-3-chlorobenzene-1,2-diamine (CAS No: 16429-44-0), a halogenated ortho-phenylenediamine. This molecule serves as a critical and versatile building block in modern chemical synthesis, particularly in the fields of medicinal chemistry and material science. Its unique substitution pattern, featuring two adjacent nucleophilic amino groups and two distinct halogen atoms, offers a rich landscape for synthetic manipulation. We will explore its core chemical properties, reactivity, synthesis, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
5-Bromo-3-chlorobenzene-1,2-diamine is a solid, typically appearing as a white to beige powder or crystalline solid.[1] Its identity and fundamental properties are summarized below. Understanding these parameters is the first step in its effective use in any experimental workflow.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-3-chlorobenzene-1,2-diamine | [2] |
| CAS Number | 16429-44-0 | [3][4] |
| Molecular Formula | C₆H₆BrClN₂ | [2][3] |
| Molecular Weight | 221.48 g/mol | [2][3][4] |
| SMILES | C1=C(C=C(C(=C1N)N)Cl)Br | [2][3] |
| InChI Key | VLJIODKDXFJLRA-UHFFFAOYSA-N | [2][3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid (Powder or crystal) | [1][3] |
| Melting Point | 57-60 °C | [1][3] |
| Assay/Purity | ≥97% (Typical) | [3] |
| Storage Temperature | 2-8°C | [1][3] |
Structural Analysis and Chemical Reactivity
The utility of 5-Bromo-3-chlorobenzene-1,2-diamine stems directly from its structure. The ortho-diamine functionality is a classical precursor for a vast array of heterocyclic systems, while the halogen atoms provide orthogonal synthetic handles for cross-coupling reactions.
Caption: Molecular structure and key reactive sites.
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Ortho-Diamine Reactivity : The two adjacent amino groups are nucleophilic and readily undergo condensation reactions with 1,2-dielectrophiles. This is the cornerstone of its utility, providing access to:
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Benzimidazoles : Reaction with aldehydes or carboxylic acids (or their derivatives) is a high-yield pathway to substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
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Quinoxalines : Condensation with α-dicarbonyl compounds produces quinoxalines, another important heterocyclic core.
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Phenazines : Reaction with catechols can yield phenazine structures. The choice of reaction partner allows for precise control over the resulting heterocyclic system, making this a strategic starting material.
-
-
Halogen Reactivity : The presence of both bromine and chlorine atoms allows for selective, stepwise functionalization, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Causality of Selectivity : The C-Br bond is generally more reactive (weaker bond energy) than the C-Cl bond in palladium-catalyzed cross-coupling. This differential reactivity is a key synthetic advantage, enabling a bromine-selective coupling first, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is critical for building molecular complexity in a controlled manner.
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A Plausible Synthetic Workflow
While multiple specific synthetic routes may exist, a common and logical approach to synthesizing substituted phenylenediamines involves the reduction of a corresponding dinitro or nitro-amino precursor. The following workflow illustrates a plausible, generalized pathway.
Caption: Generalized synthetic workflow for preparation.
Protocol: Illustrative Reduction of a Nitro-Aniline Precursor
This protocol describes the final reduction step. It is a self-validating system; completion can be monitored by TLC and the product verified by spectroscopic methods.
Objective: To reduce the nitro group of a precursor like 4-Bromo-6-chloro-3-nitroaniline to yield the target diamine.
Materials:
-
4-Bromo-6-chloro-3-nitroaniline (1 equivalent)
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Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the nitro-aniline precursor in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate to the suspension. Slowly add concentrated HCl while stirring. Causality: The reaction is exothermic; slow addition controls the temperature. SnCl₂ in acidic medium is a classical and robust reducing agent for aromatic nitro groups.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH > 8). Trustworthiness: This step is critical. The product is an amine, which is basic. It will be protonated and water-soluble in the acidic reaction mixture. Basification deprotonates the diamine, making it extractable into an organic solvent. Perform this step in an ice bath as the neutralization is highly exothermic.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-Bromo-3-chlorobenzene-1,2-diamine.
Spectroscopic Characterization Profile
Unambiguous characterization is essential. The following data are predicted based on the structure and are typical for what researchers should expect to observe.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (δ 6.5-7.5 ppm).- A broad singlet for the two NH₂ groups (δ 3.5-5.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Six distinct signals in the aromatic region (δ 100-150 ppm).- Two carbons attached to nitrogen will be significantly shifted.- Carbons attached to bromine and chlorine will show characteristic shifts. |
| IR Spectroscopy | - N-H stretching of the primary amine as two distinct bands in the 3300-3500 cm⁻¹ region.- N-H bending around 1600-1650 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹). |
| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1), resulting in characteristic M, M+2, M+4, and M+6 peaks. The monoisotopic mass is 219.94029 Da.[2] |
Applications in Drug Discovery and Material Science
The true value of this compound lies in its application as an intermediate. Its structure is predisposed to the creation of high-value, complex molecules.
Caption: Application as a versatile synthetic scaffold.
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Drug Discovery : As a halogenated diamine, this compound is an ideal starting point for kinase inhibitors, antivirals, and other therapeutic agents where a rigid, planar heterocyclic core is required for binding to a biological target. The halogen atoms can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or to serve as vectors for further diversification, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs). The "beyond rule of 5" (bRo5) chemical space, which includes many complex molecules like PROTACs, is a rich source of new oral drugs for difficult targets.[5]
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Material Science : The diamine functionality can be used to synthesize polyimides or other high-performance polymers, where the halogen atoms can enhance properties like flame retardancy.[6] Furthermore, it can act as a ligand for creating metal-organic frameworks (MOFs) or organic electronic materials.[6]
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. This compound is classified as hazardous and must be handled with appropriate care.
Table 4: GHS Hazard Information
| Code | Statement | Classification | Source |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1B | [2][3] |
| H317 | May cause an allergic skin reaction | Skin Sensitization 1 | [2][3] |
| H319 | Causes serious eye irritation | Eye Irritation | [7] |
| H335 | May cause respiratory irritation | STOT SE 3 | [7] |
Mandatory Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Handling Practices: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability and to prevent oxidation of the amine groups, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[9]
References
-
PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-3-chlorobenzene-1,2-diamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
-
Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 1,2-Diamino-5-bromo-3-chlorobenzene, 97%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-3-methylbenzene-1,2-diamine in Antimicrobial Agent Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. Retrieved from [Link]
Sources
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